ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Description
Ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused thieno[3,2-b]pyrrole core. Key structural attributes include:
- Formyl group at position 6, enhancing electrophilic reactivity for further functionalization.
- Methyl substituent at position 2, providing steric hindrance that may influence regioselectivity in reactions.
- Ethyl ester at position 5, contributing to solubility in organic solvents and serving as a synthetic handle for hydrolysis or transesterification.
This compound is a versatile intermediate in medicinal chemistry and materials science, particularly for synthesizing bioactive molecules or functionalized heterocycles .
Properties
IUPAC Name |
ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-3-15-11(14)9-7(5-13)10-8(12-9)4-6(2)16-10/h4-5,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKGWFJFEALFMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(S2)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the formation of the thieno[3,2-b]pyrrole core followed by functionalization at specific positions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a 2-aminothiophene derivative with an α,β-unsaturated carbonyl compound can lead to the formation of the thieno[3,2-b]pyrrole core. Subsequent formylation and esterification steps yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ethyl 6-carboxy-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.
Reduction: Ethyl 6-hydroxymethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Substituent Variations in Thieno[3,2-b]pyrrole Derivatives
Key Observations :
- Electrophilic Reactivity: The formyl group in the target compound facilitates nucleophilic additions (e.g., condensation reactions), unlike bromo or amino derivatives, which prioritize substitution or amidation .
- Steric Effects : The 2-methyl group in the target compound reduces reactivity at position 2, directing modifications to the formyl group at position 6 .
Ring Fusion and Orientation Differences
Key Observations :
- Ring Puckering: Thiazolo[3,2-a]pyrimidine derivatives exhibit significant puckering, influencing crystal packing and hydrogen bonding , whereas thieno[3,2-b]pyrroles are generally more planar, enhancing π-π stacking in materials .
- Fusion Orientation: Thieno[2,3-b]pyrrole isomers (e.g., ) differ in electronic properties due to altered ring connectivity, affecting absorption spectra and reactivity .
Functional Group Impact on Physicochemical Properties
Key Observations :
Biological Activity
Ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Formula: CHN OS
Molecular Weight: 237.27 g/mol
CAS Number: 82782-85-2
The compound features a thieno[3,2-b]pyrrole core, which is known for its diverse biological activities. The structural characteristics of this compound contribute to its reactivity and interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Thieno[3,2-b]pyrrole Core: This is achieved through the cyclization of a 2-aminothiophene derivative with an α,β-unsaturated carbonyl compound.
- Functionalization: Subsequent steps include formylation and esterification to yield the final product.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests show that it can inhibit the growth of various bacterial strains. For instance:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The compound has also been explored for its anticancer properties. Research indicates it may inhibit cell proliferation in several cancer cell lines. A notable study reported:
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induction of apoptosis |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest at G1 phase |
These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics .
The biological activity of this compound is believed to involve interactions with various molecular targets. For example:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation: It may also modulate receptor activity, influencing cellular signaling pathways related to growth and apoptosis.
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study conducted on the efficacy of this compound against multi-drug resistant strains demonstrated a promising profile compared to conventional antibiotics. The study utilized a range of concentrations and assessed both bactericidal and bacteriostatic effects. -
Case Study on Cancer Cell Lines:
Another investigation focused on the effect of this compound on tumor growth in vivo. Mice treated with the compound showed a significant reduction in tumor size compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
